Cbz-Gly-DL-Pro-DL-Arg-pNA
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Overview
Description
Z-Gly-Pro-Arg-pNA: is a synthetic peptide substrate commonly used in biochemical assays. It is composed of the amino acids glycine, proline, and arginine, with a para-nitroaniline (pNA) group attached. This compound is particularly useful in the detection and measurement of protease activity, such as prostate-specific antigen (PSA) and trypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Arg-pNA typically involves the stepwise addition of protected amino acids to form the peptide chain. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of proline and arginine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Finally, the para-nitroaniline group is attached to the arginine residue .
Industrial Production Methods
Industrial production of Z-Gly-Pro-Arg-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Pro-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between arginine and para-nitroaniline releases the chromogenic pNA group, which can be quantitatively measured .
Common Reagents and Conditions
Proteases: Enzymes like trypsin and PSA are commonly used to catalyze the hydrolysis of Z-Gly-Pro-Arg-pNA.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction
Major Products
The primary product of the hydrolysis reaction is para-nitroaniline, which exhibits a strong absorbance at 405 nm, making it easy to detect and measure .
Scientific Research Applications
Z-Gly-Pro-Arg-pNA has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases like trypsin and PSA
Clinical Diagnostics: Employed in diagnostic assays for the detection of PSA levels in prostate cancer screening
Pharmaceutical Research: Utilized in drug discovery to screen for protease inhibitors
Industrial Applications: Applied in quality control processes to ensure the activity of proteolytic enzymes in various products
Mechanism of Action
The mechanism of action of Z-Gly-Pro-Arg-pNA involves its hydrolysis by specific proteases. The enzyme binds to the substrate and cleaves the peptide bond between arginine and para-nitroaniline. This cleavage releases the chromogenic pNA group, which can be detected spectrophotometrically. The rate of pNA release is directly proportional to the enzyme activity, allowing for quantitative measurements .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-4-nitroanilide: Similar in structure but lacks the arginine residue, making it specific for different proteases.
Nα-Benzoyl-L-arginine 4-nitroanilide: Another chromogenic substrate used for trypsin activity assays.
Gly-Pro p-nitroanilide: Used for measuring dipeptidyl peptidase activity.
Uniqueness
Z-Gly-Pro-Arg-pNA is unique due to its specific sequence, which makes it an ideal substrate for PSA and trypsin. Its ability to release a chromogenic group upon cleavage allows for easy and accurate measurement of protease activity .
Properties
Molecular Formula |
C27H34N8O7 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30) |
InChI Key |
ZPQZRIJTQNWNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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